molecular formula C11H13BrO B8695921 7-Bromo-4,4-dimethylchroman

7-Bromo-4,4-dimethylchroman

Cat. No.: B8695921
M. Wt: 241.12 g/mol
InChI Key: DEFRJGWVMAQLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4,4-dimethylchroman is a synthetic chromane derivative of interest in pharmaceutical and medicinal chemistry research. The chromane scaffold is recognized as a privileged structure in drug discovery, present in various biologically active molecules and natural products . This brominated analog serves as a versatile chemical intermediate or building block, particularly in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. Chromane and chromanone derivatives have been investigated for a range of pharmacological activities, including as inhibitors for targets relevant to Alzheimer's disease and as scaffolds for developing anticancer agents . The bromine atom at the 7-position and the geminal dimethyl group on the ring system provide distinct electronic and steric properties, which can be leveraged to optimize interactions with biological targets and fine-tune the compound's physicochemical properties . Researchers value this compound for its potential in constructing more complex molecules aimed at probing biological pathways or developing new lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydrochromene

InChI

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3

InChI Key

DEFRJGWVMAQLPB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=CC(=C2)Br)C

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 4,4 Dimethylchroman

Precursor Synthesis and Functional Group Incorporation

The synthesis of 7-Bromo-4,4-dimethylchroman begins with the construction of the fundamental chroman ring system, followed by the specific placement of the gem-dimethyl group at the C4 position.

Synthesis of Chroman Core Structures

The chroman framework is a common motif in numerous natural products and biologically active molecules. rsc.orgmsstate.edu Consequently, a variety of synthetic routes to access this core structure have been developed. These methods often involve the reaction of phenols with suitable three-carbon components. Common strategies include:

Domino Reactions: Organocatalytic domino Michael/hemiacetalization reactions between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can produce functionalized chromanes in high yields and stereoselectivities. rsc.org

Cyclization Reactions: The cyclization of appropriate precursors is a fundamental approach. For instance, the treatment of chroman-4-ones with phosphorus tribromide can lead to the formation of 4-bromo-2H-chromenes, which can be further modified. researchgate.net

Reductive Arylation: Metal-free reductive arylation of hydrazones provides a pathway to 4-aryl chromans. researchgate.net

These methods provide versatile entry points to the basic chroman skeleton, which can then be further functionalized.

Introduction of the 4,4-Dimethyl Functionality

The incorporation of the gem-dimethyl group at the C4 position is a critical step in the synthesis of the target molecule's immediate precursor, 4,4-dimethylchroman (B1330555). This structural feature imparts steric hindrance, which can influence the regioselectivity of subsequent reactions.

One established method for introducing this functionality involves the reaction of a phenol (B47542) with 3-methyl-2-buten-1-ol (B147165) (isoprenol) or a related C5 building block under acidic conditions. The reaction proceeds via an initial Friedel-Crafts-type alkylation followed by an intramolecular cyclization (oxa-Pictet-Spengler reaction) to form the 4,4-dimethylchroman ring system.

Regioselective Bromination Protocols

With the 4,4-dimethylchroman precursor in hand, the next critical stage is the regioselective introduction of a bromine atom at the C7 position of the aromatic ring.

Direct Bromination Approaches at the 7-Position

Direct bromination methods aim to introduce the bromine atom in a single step with high selectivity for the desired position.

Electrophilic Aromatic Bromination

Electrophilic aromatic bromination is a fundamental reaction for introducing bromine onto an aromatic ring. mdpi.com For activated rings like the one in 4,4-dimethylchroman, reagents such as N-bromosuccinimide (NBS) are often employed. organic-chemistry.orgnih.gov The directing effects of the ether oxygen and the alkyl substituents on the chroman ring system are crucial for determining the position of bromination.

A study on the regioselective bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide using NBS demonstrated that the reaction at 80 °C in DMF favored the C7 position. nih.gov While a different heterocyclic system, this illustrates how reaction conditions can be tuned to achieve specific regioselectivities.

ReagentConditionsSelectivityReference
N-Bromosuccinimide (NBS)DMF, 80 °CC7-bromination favored for indazole substrate nih.gov
Bromodimethylsulfonium bromideIn situ from DMSO/HBrMilder, more selective than Br₂ nih.gov
N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA)DichloromethaneHigh para-selectivity for various aromatics organic-chemistry.org
Iodine(III)-Mediated Oxidative Bromination Strategies

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, acting as green and efficient oxidants for various transformations, including halogenation. rsc.orgbohrium.comresearchgate.net Iodine(III)-mediated oxidative bromination offers an alternative to traditional electrophilic bromination, often proceeding under mild conditions with high selectivity. rsc.org

In this approach, a catalytic amount of an iodoarene is oxidized in situ by a terminal oxidant (e.g., m-chloroperbenzoic acid) to generate the active iodine(III) species. beilstein-journals.org This species then activates a bromine source (e.g., KBr, NaBr) to effect the bromination of the substrate. nih.govrsc.org

A protocol for the iodine(III)-mediated oxidative bromination of chromone (B188151) derivatives has been developed using alkyl halide solvents as the halogen source, furnishing 3-halogenated products with excellent regioselectivity. rsc.org Although this example demonstrates halogenation on the pyrone ring of a chromone, the principle can be extended to the aromatic ring of a chroman. The choice of iodoarene catalyst, bromine source, and reaction conditions can be fine-tuned to control the regioselectivity of the bromination on the 4,4-dimethylchroman ring.

Iodine(III) SystemBromine SourceSubstrate TypeOutcomeReference
PIDA/TBAITerminal AlkynesMono-brominationHigh chemoselectivity nih.gov
PIDA/NaBrAromatic AlkynesDi-brominationSelective di-bromination nih.gov
Iodoarene/mCPBAAlkenesBromolactonizationCatalytic system beilstein-journals.org
Iodine(III)/Alkyl HalideChromone Derivatives3-HalogenationExcellent regioselectivity rsc.org

Indirect Bromination via Functional Group Transformation

Bromination of Chroman-4-ones and Subsequent Transformations

A common strategy for synthesizing substituted chromans begins with the corresponding chroman-4-one. For the target molecule, this involves the synthesis of 7-bromochroman-4-one (B108298), followed by methylation at the C4-position and subsequent reduction of the carbonyl group.

The precursor, 7-bromochroman-4-one, can be synthesized through several established methods. One approach involves the cyclization of 3-(3-bromophenoxy)propionic acid using an acid-activated Montmorillonite K-10 clay catalyst in toluene (B28343) under reflux conditions. rsc.org Another method achieves the synthesis via the hydrogenation of 7-bromo-4H-chromen-4-one, catalyzed by Wilkinson's catalyst, [Rh(PPh₃)₃Cl], under hydrogen pressure. chemicalbook.com

Once 7-bromochroman-4-one is obtained, a plausible, though not explicitly detailed in the reviewed literature, multi-step transformation can lead to this compound. This would involve a gem-dimethylation at the C4-position. This can be achieved through various methods, such as sequential treatment with a methylating agent like methylmagnesium bromide (a Grignard reagent) followed by oxidation and a second methylation, or by using a reagent like methyl iodide with a strong base.

The final step in this sequence is the complete reduction of the ketone functionality at C4 to a methylene (B1212753) group (CH₂). The Wolff-Kishner reduction is a classic and effective method for this transformation. wikipedia.orgalfa-chemistry.com This reaction involves the formation of a hydrazone intermediate from the ketone, which then eliminates nitrogen gas under strongly basic conditions at elevated temperatures to yield the alkane. wikipedia.orgyoutube.com The Huang-Minlon modification of this reaction, which uses diethylene glycol as a high-boiling solvent, is commonly employed. alfa-chemistry.com

Table 1: Proposed Transformation of 7-Bromochroman-4-one

StepTransformationTypical Reagents & ConditionsIntermediate/Product
1Gem-Dimethylation1. MeMgBr, THF 2. Oxidation (e.g., PCC) 3. MeMgBr, THFThis compound-4-ol
2OxidationPCC or Swern OxidationThis compound-4-one
3DeoxygenationH₂NNH₂, KOH, Diethylene glycol, heat (Wolff-Kishner Reduction)This compound
Bromination of Chalcone (B49325) Precursors and Cyclization

Chalcones (1,3-diaryl-2-propen-1-ones) and their precursors serve as versatile starting materials for the synthesis of various heterocyclic systems, including chromans. The synthesis of this compound via this route would typically involve the cyclization of a suitably substituted chalcone.

A general approach involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone. derpharmachemica.comacs.org For the target molecule, a key intermediate would be 1-(3-bromo-2-hydroxyphenyl)-3-methyl-2-buten-1-one. The intramolecular cyclization of this prenylated chalcone derivative, typically under acidic conditions, would lead to the formation of the chroman ring. Boron trifluoride etherate (BF₃·Et₂O) is a reagent known to mediate the regioselective cyclization of prenylated chalcones to form chromanochalcones. researchgate.netresearchgate.netlookchem.com This acid-catalyzed cyclization proceeds via the formation of a chroman ring through an intramolecular reaction between the prenyl group's double bond and the ortho-hydroxyl group. mdpi.com

The cyclization of ortho-hydroxychalcones can also be mediated by a base to afford 4H-chromene derivatives, which are related structures. beilstein-journals.org While the direct synthesis of this compound from a chalcone is not explicitly documented in the searched literature, the established reactivity of chalcones in forming chroman and chromene rings provides a viable synthetic strategy. uii.ac.idnih.govcore.ac.ukresearchgate.net

Advanced Synthetic Approaches to the Chroman Framework

Modern synthetic organic chemistry has introduced several advanced catalytic methods for constructing the chroman skeleton with high efficiency and selectivity.

Intramolecular Oxy-Michael Addition Catalyzed Methods

The intramolecular oxy-Michael (or oxa-Michael) addition is a powerful strategy for the formation of cyclic ethers, including the chroman ring system. rsc.org This reaction involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl moiety. masterorganicchemistry.com

The synthesis of chroman derivatives can be achieved through the organocatalytic intramolecular oxy-Michael addition of phenol derivatives that contain an α,β-unsaturated ketone or thioester. rsc.orgcore.ac.uk Bifunctional organocatalysts, such as those based on cinchona alkaloids (e.g., quinidine-derived aminourea), can facilitate this transformation asymmetrically, yielding optically active chromans. rsc.orgcore.ac.ukbuchler-gmbh.com For the synthesis of this compound, a suitable precursor would be a (E)-1-(3-bromophenyl)-5-(2-hydroxyphenyl)-3-methylpent-1-en-4-one derivative, which upon catalytic cyclization would generate the desired chroman framework. The reaction often proceeds with high yield and enantioselectivity. researcher.life Microwave-promoted domino sequences involving Claisen rearrangement followed by an oxa-Michael addition have also been developed for the synthesis of functionalized chroman-4-ones. researchgate.net

Table 2: Catalysts for Intramolecular Oxy-Michael Addition

Catalyst TypeExampleKey Feature
Bifunctional OrganocatalystCinchona-alkaloid-urea/thioureaEnables asymmetric synthesis of chiral chromans. core.ac.uk
Chiral Crown EtherChiral crown ether with K-baseEffective for α,β-unsaturated esters containing an alcohol. chemrxiv.org
Base CatalystDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Promotes cascade reactions to form flavanones (2-phenylchroman-4-ones). organic-chemistry.org

Radical Cascade Annulation Reactions

Radical cascade reactions have emerged as a robust tool for the construction of complex molecular architectures from simple precursors under mild conditions. nih.gov The synthesis of chroman and chroman-4-one scaffolds has been successfully achieved using visible-light-induced organophotoredox catalysis. rsc.orgrsc.orgresearchgate.net

One such method is a (4+2) radical annulation that converts readily available N-hydroxyphthalimide (NHPI) esters and electron-deficient olefins into a wide range of chroman derivatives. nih.govrsc.orgrsc.orgresearchgate.net This strategy is initiated by the generation of an alkyl radical which then participates in a cascade reaction to form the six-membered chroman ring. researchgate.net This approach is particularly versatile due to its broad substrate scope and high functional group tolerance. researchgate.net

Another approach involves the cascade radical annulation of 2-(allyloxy)arylaldehydes with radical precursors like N-(acyloxy)phthalimides or oxamic acids. nih.govnih.gov This method, often catalyzed by an organophotocatalyst like Eosin Y, generates an alkyl or carbamoyl (B1232498) radical that adds to the aldehyde, initiating a cyclization cascade to furnish 3-substituted chroman-4-ones. researchgate.netnih.govnih.gov By selecting a starting material with a bromine at the appropriate position on the aryl ring and a gem-dimethyl group on the allyl moiety, this methodology could be adapted for the synthesis of this compound.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency. Several palladium-catalyzed strategies have been developed for the synthesis of chroman and other heterocyclic frameworks.

One prominent method is the intramolecular Heck reaction, where an arylpalladium species, generated from an aryl halide, adds to a tethered alkene, followed by β-hydride elimination to form the cyclized product. acs.org The synthesis of chroman derivatives can be achieved via the palladium-catalyzed intramolecular cyclization of substrates like o-bromo-allylphenols.

Another powerful approach is the Wacker-type cyclization of unsaturated alcohols. nih.gov Asymmetric palladium(II)-catalyzed oxidative cyclization of o-allylphenols, for instance, provides access to chiral 2,3-dihydrobenzofurans, which are structurally related to chromans. nih.gov Furthermore, palladium-catalyzed intramolecular Barbier-type additions of aryl iodides to tethered ketone or aldehyde groups have been shown to produce bi- and tricyclic alcohol products stereoselectively, which can be precursors to the chroman skeleton. beilstein-journals.org The intramolecular cyclization of bromoanilinoalkenenitriles catalyzed by palladium also demonstrates the versatility of this metal in constructing complex heterocyclic systems. rsc.org These methods highlight the potential for developing a specific palladium-catalyzed route to this compound from a suitably designed precursor containing an aryl bromide and a tethered alkene or carbonyl functionality. semanticscholar.org

Multi-Component Reactions for Chroman Synthesis

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govnih.gov This approach is prized for its atom economy, reduction of intermediate isolation steps, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov In the context of chroman synthesis, MCRs provide a convergent and powerful tool for assembling the core heterocyclic scaffold.

While specific literature detailing a multi-component reaction for the direct synthesis of this compound is not prevalent, the principles of MCRs are widely applied to the synthesis of the broader chroman family. For instance, organocatalytic domino Michael/hemiacetalization reactions of (E)-2-(2-nitrovinyl)phenols with aliphatic aldehydes have been developed to produce highly functionalized and stereochemically rich chromane (B1220400) derivatives. scispace.com Another example involves the I₂-catalyzed three-component reaction of 2,2-dimethylchroman-7-ol, aromatic aldehydes, and 1,3-cyclohexanediones to yield complex pyrano[3,2-b]xanthen-7(2H)-ones. mdpi.com

A general, albeit not multi-component, route to a related structure, 7-methoxy-2,2-dimethylchroman-4-one, involves the reaction of 3-methoxyphenol (B1666288) and 3,3-dimethylacrylic acid in the presence of polyphosphoric acid, which facilitates a cyclization to form the chromanone ring system. googleapis.com Such foundational methods highlight the key bond formations necessary for creating the chroman structure, which could potentially be adapted into an MCR format.

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. Key areas of focus include the catalyst system, solvent, temperature, and considerations for large-scale production.

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and plays a significant role in constructing chroman frameworks. The choice of catalyst and, crucially, the associated ligand can dramatically influence reaction outcomes, including yield, selectivity, and reaction rate. beilstein-journals.org Ligands stabilize the metal center and modulate its electronic and steric properties, which in turn controls the catalytic cycle. rsc.org

In palladium-catalyzed reactions, such as cross-coupling or cyclization to form the chroman ring, phosphine-based ligands are common. frontiersin.org For example, in the synthesis of related heterocyclic structures, ligands like X-phos have been shown to influence regioselectivity through electronic and steric interactions. beilstein-journals.org The development of a nickel-catalyzed reductive cyclization to form chromans highlighted (R)-AntPhos as an ideal P-chiral monophosphine ligand, leading to excellent yields and enantioselectivities. chemrxiv.org The ligand's ability to create a specific chiral environment around the metal center is key to controlling the stereochemistry of the product.

The effect of different ligands on a hypothetical palladium-catalyzed cyclization for a chroman synthesis is illustrated in the table below. While this data is representative, it showcases how ligand choice is a critical parameter for optimization.

Table 1: Effect of Different Ligands on a Representative Palladium-Catalyzed Chroman Synthesis

EntryCatalyst PrecursorLigandYield (%)
1Pd₂(dba)₃PPh₃45
2Pd(OAc)₂X-phos85
3Pd(OAc)₂S-Phos78
4Ni(cod)₂(R)-AntPhos92

This table is a representative example based on general principles of catalyst and ligand effects in cross-coupling and cyclization reactions for chroman and related heterocyclic syntheses. beilstein-journals.orgfrontiersin.orgchemrxiv.org

Solvent and temperature are fundamental parameters that govern reaction kinetics and selectivity. The choice of solvent can affect the solubility of reactants and catalysts, influence transition state energies, and in some cases, participate directly in the reaction mechanism. For instance, aprotic polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or ethers like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are frequently used in metal-catalyzed reactions. rsc.orgmdpi.com

A study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, another brominated heterocycle, demonstrated that solvent choice was critical for achieving regioselectivity. mdpi.com While reactions in NMP and DMSO proceeded under mild conditions (60 °C), screening identified 2-MeTHF as a superior solvent for obtaining the desired isomer. mdpi.com Temperature is also a critical lever; higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition. mdpi.com Optimization often involves finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe.

The following table illustrates how varying solvent and temperature can impact the yield of a target product, based on findings from a cyclization reaction to form a brominated indazole amine, which serves as a useful analogue. mdpi.com

Table 2: Influence of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Yield (%) of Desired Product
1NMP6065
2DMSO6068
32-MeTHF9570 (crude regioisomeric mixture)
42-MeTHF10550-56 (isolated)

Data adapted from a study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, illustrating the principles of solvent and temperature optimization. mdpi.com

Transitioning a synthetic procedure from a laboratory bench scale (milligrams to grams) to a larger, pilot-plant or industrial scale (kilograms) introduces a new set of challenges that must be addressed for a process to be practical and economical. mdpi.comnih.gov

Key considerations for the scale-up of this compound synthesis include:

Reagent Cost and Availability: The cost of starting materials, catalysts (especially precious metals like palladium), and ligands becomes a significant factor at larger scales. Sourcing from reliable, large-scale suppliers is essential.

Process Safety: Exothermic reactions that are easily managed in a lab flask can pose significant safety risks on a larger scale. Proper heat management, controlled addition of reagents, and robust reactor systems are required.

Reaction Time and Throughput: Long reaction times that are acceptable in research may not be economically viable for large-scale production. Optimization aims to reduce cycle times without compromising yield or purity. For example, using sunlight as a sustainable energy source for a photoredox catalysis was shown to provide a 60% yield, indicating potential for industrial application. rsc.org

Work-up and Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly for large quantities. Scale-up requires developing alternative purification methods such as crystallization, distillation, or extraction to isolate the final product with high purity. mdpi.comnih.gov A recent practical synthesis of a brominated heterocycle was successfully demonstrated on a hundred-gram scale without the need for column chromatography, highlighting a key goal of process development. mdpi.com

Regulatory and Environmental Compliance: Large-scale chemical production is subject to stringent environmental regulations. The choice of solvents and reagents, as well as waste disposal, must comply with these regulations. The development of syntheses in greener solvents like water or those that minimize waste are highly desirable. rsc.org

Chemical Reactivity and Transformative Potential of 7 Bromo 4,4 Dimethylchroman

Reactivity of the Aryl Bromine Substituent

The carbon-bromine bond at the C-7 position is the primary site of reactivity, enabling a host of transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. pressbooks.pub

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups are necessary to stabilize the buildup of negative charge in the Meisenheimer complex through resonance. pressbooks.pub

In the case of 7-bromo-4,4-dimethylchroman, the chroman ring system possesses an ether oxygen atom directly attached to the aromatic ring. This oxygen atom acts as an electron-donating group, enriching the electron density of the aromatic ring. This electronic property deactivates the ring toward attack by nucleophiles, making standard nucleophilic aromatic substitution reactions at the C-7 position energetically unfavorable. Consequently, direct displacement of the bromine atom by common nucleophiles is not a typical reactive pathway for this compound without the presence of other strongly activating substituents.

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized methods for the functionalization of this compound. masterorganicchemistry.com The aryl bromide serves as an excellent electrophilic partner in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. illinois.edursc.org

The Suzuki, Heck, and Sonogashira reactions are cornerstone methodologies in modern organic synthesis for constructing C-C bonds. illinois.eduyoutube.comnih.gov The C-7 bromine atom of this compound provides a reliable reaction handle for these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally stable and non-toxic organoboron reagents. researchgate.net Analogous brominated chromanones have been successfully coupled with various arylboronic acids, demonstrating the feasibility of this reaction on the chroman scaffold. researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
CatalystBaseSolventBoron ReagentProduct
Pd(PPh3)4K3PO41,4-DioxaneArylboronic acid7-Aryl-4,4-dimethylchroman
Pd(OAc)2 / PCy3K2CO3aq. THFVinylboronic acid7-Vinyl-4,4-dimethylchroman
PdCl2(dppf)Cs2CO3DMFAlkylboronic acid7-Alkyl-4,4-dimethylchroman

This table presents generalized conditions based on common practices for Suzuki-Miyaura reactions on similar substrates. masterorganicchemistry.comresearchgate.net

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. masterorganicchemistry.comwikipedia.org It provides a direct method for introducing alkenyl moieties at the C-7 position of the chroman ring. d-nb.info

The Sonogashira coupling is a reaction between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. libretexts.org This method is exceptionally efficient for the synthesis of arylalkynes. gelest.comrsc.org Its application to the closely related 6-bromo-4,4-dimethylthiochroman (B176867) to produce the corresponding 6-ethynyl derivative highlights its utility for introducing alkynyl groups onto chroman-like structures.

The Heck and Sonogashira reactions are the primary methods for synthesizing 7-alkenyl and 7-alkynyl derivatives of 4,4-dimethylchroman (B1330555), respectively. These products are themselves valuable intermediates for further synthetic elaborations.

A typical Heck reaction would involve reacting this compound with an alkene, such as an acrylate (B77674) or styrene, to yield the corresponding 7-alkenyl-4,4-dimethylchroman. wikipedia.orgfrontiersin.org Similarly, a Sonogashira coupling with a terminal alkyne, like phenylacetylene (B144264) or ethynyltrimethylsilane, would furnish the 7-alkynyl-4,4-dimethylchroman product. thalesnano.com These reactions significantly expand the molecular complexity and utility of the chroman scaffold by introducing unsaturated functionalities.

Halogen-metal exchange offers a complementary approach to functionalizing the C-7 position. Reacting this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a halogen-metal exchange to form the highly reactive 7-lithio-4,4-dimethylchroman intermediate. researchgate.net This aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. researchgate.netsemanticscholar.org

This two-step sequence provides access to a range of derivatives that can be difficult to obtain through other methods. researchgate.netuclan.ac.uk For instance, quenching the lithiated intermediate with carbon dioxide (CO2) followed by an acidic workup yields the corresponding 7-carboxy-4,4-dimethylchroman. Reaction with aldehydes or ketones produces secondary or tertiary benzylic alcohols, respectively.

Table 2: Products from Lithiation and Electrophilic Quench of this compound
Step 1 ReagentElectrophile (E+)Final Product at C-7
n-BuLiCO2-COOH (Carboxylic acid)
t-BuLiDMF (Dimethylformamide)-CHO (Aldehyde)
n-BuLiR-CHO (Aldehyde)-CH(OH)R (Secondary alcohol)
n-BuLiR2C=O (Ketone)-C(OH)R2 (Tertiary alcohol)
n-BuLiCl-SiMe3 (Chlorotrimethylsilane)-SiMe3 (Trimethylsilyl)

This table illustrates potential transformations based on established reactivity patterns of aryllithium species. researchgate.netsemanticscholar.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Reactions Involving the Chroman Ring System

While the aryl bromide is the most activated site for many transformations, the chroman ring itself can undergo specific reactions. Research on related chroman structures has shown that the heterocyclic ring can be chemically modified. rsc.orgrsc.org

For example, oxidative dehydrogenation of the chroman ring can lead to the corresponding chromene. This transformation can be achieved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This introduces a double bond into the heterocyclic ring, creating a new platform for further functionalization.

Additionally, while this compound itself does not have a carbonyl group, related chroman-4-one structures are common precursors. The ketone at the C-4 position in these analogs can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), yielding a chroman-4-ol. rsc.orgresearchgate.net This demonstrates the potential for modifications at the C-4 position if a carbonyl is present in the starting material or introduced synthetically.

Functionalization at Other Positions of the Chroman Core

While the bromine atom at the 7-position is a primary handle for cross-coupling reactions, the inherent reactivity of the chroman core allows for functionalization at other positions. The benzylic C-H bonds at the 4-position, although sterically hindered by the gem-dimethyl group, can be susceptible to radical-mediated reactions. nih.gov Organo-photoredox catalysis has emerged as a powerful tool for the synthesis of diverse chroman derivatives, demonstrating that even sensitive benzylic C-H bonds can be retained during certain transformations. nih.govrsc.orgresearchgate.net This suggests that under specific catalytic conditions, selective functionalization at positions other than C7 could be achievable, providing access to a broader range of structurally diverse chroman analogs.

Furthermore, electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chroman core can be influenced by the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the ether oxygen is an activating, ortho-, para-directing group. This interplay of electronic effects can guide the introduction of new substituents at the C5, C6, and C8 positions. For instance, nitration or halogenation reactions could potentially introduce functional groups at these positions, further expanding the molecular diversity derivable from the this compound scaffold.

Transformations of the Gem-Dimethyl Group

The gem-dimethyl group at the C4 position is a common structural motif in many natural products and clinically useful drugs. nih.gov This group can enhance biological activity by engaging in van der Waals interactions, restricting the molecule to a bioactive conformation, and improving its metabolic profile. nih.gov While often considered a stable and inert feature, the gem-dimethyl group can undergo specific transformations under certain reaction conditions.

Although direct functionalization of the methyl groups is challenging, their steric bulk plays a crucial role in directing the regioselectivity of reactions on the chroman ring. For example, the steric hindrance provided by the gem-dimethyl groups can direct reactions to the less hindered positions of the aromatic ring. While specific examples of direct transformation of the gem-dimethyl group in this compound are not extensively documented, related chemistries on gem-dimethyl substituted carbocycles, such as in the synthesis of (+)-β-caryophyllene, demonstrate the potential for these groups to participate in or influence complex rearrangements and cyclizations. nih.govrsc.org

Ring Expansion or Contraction Methodologies

Modification of the core heterocyclic structure through ring expansion or contraction represents a powerful strategy for generating novel molecular scaffolds. wikipedia.orgfiveable.me These transformations can lead to the formation of larger or smaller ring systems, significantly altering the three-dimensional shape and biological activity of the resulting molecules.

Ring expansion of the dihydropyran ring of the chroman scaffold could potentially lead to seven-membered heterocyclic systems like benzoxepines. researchgate.net Methodologies such as the Tiffeneau-Demjanov rearrangement or other pinacol-type rearrangements, which proceed through carbocation intermediates, could be explored for this purpose. wikipedia.org Conversely, ring contraction could yield five-membered ring systems. Oxidative ring-contractive transformations have been successfully applied to related tetrahydrobenzooxepinones to generate chroman-2-carboxylic acids. researchgate.net Such strategies, if applied to derivatives of this compound, could provide access to novel heterocyclic frameworks.

TransformationPotential MethodologyResulting Scaffold
Ring Expansion Tiffeneau-Demjanov RearrangementBenzoxepine derivative
Ring Contraction Oxidative Ring ContractionDihydrobenzofuran derivative

Derivatization Strategies for Chemical Library Generation

The structural features of this compound make it an ideal starting point for the generation of diverse chemical libraries for drug discovery and chemical biology. rsc.orgrsc.org

Late-stage functionalization (LSF) is a critical strategy in modern drug discovery, allowing for the rapid diversification of complex molecules at a late stage of the synthesis. chimia.ch The bromine atom at the 7-position of this compound is perfectly suited for a variety of LSF reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, respectively.

Recent advances in photoredox catalysis have also opened up new avenues for the late-stage functionalization of chroman derivatives. nih.govrsc.orgrsc.org For example, radical cascade (4+2) annulation reactions with olefins can be used to construct complex chroman structures under mild conditions. nih.govrsc.orgresearchgate.netrsc.org These methods are often tolerant of various functional groups, making them highly valuable for the derivatization of already functionalized chroman cores. nih.govrsc.orgresearchgate.net

Spirocyclic scaffolds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced target specificity and improved pharmacokinetic properties. This compound can serve as a precursor to spirocyclic derivatives through various synthetic strategies.

One approach involves the conversion of the chroman to a chroman-4-one derivative. The ketone at the C4 position can then participate in reactions to form a spiro-center. For instance, reaction with a suitable bis-nucleophile could lead to the formation of a new heterocyclic ring spiro-fused at the C4 position. While direct examples starting from this compound are not prevalent in the literature, the synthesis of spirocyclic chromane (B1220400) derivatives for applications such as prostate cancer treatment highlights the importance of this structural class. mdpi.com The synthesis of spiro-heterocyclic coumarin (B35378) derivatives also demonstrates the feasibility of creating such complex architectures. chimicatechnoacta.ru

The chroman ring system can be used as a building block for the construction of more complex, fused heterocyclic systems. mdpi.com The existing benzene ring and dihydropyran ring can be annulated with additional rings to create polycyclic structures with unique pharmacological profiles.

For example, the aromatic portion of this compound could undergo reactions such as the Friedländer annulation or related cyclocondensation reactions with appropriate substrates to form fused quinoline (B57606) or acridine-type systems. nih.gov Furthermore, the dihydropyran ring, particularly after conversion to a 2H-chromene derivative, can participate in cycloaddition reactions. For instance, Diels-Alder reactions with suitable dienophiles could lead to the formation of fused polycyclic ethers. The synthesis of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via a Diels-Alder reaction illustrates this potential. researchgate.net

Structural Elucidation and Advanced Characterization of 7 Bromo 4,4 Dimethylchroman

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 7-Bromo-4,4-dimethylchroman, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display signals for the three protons on the substituted benzene (B151609) ring. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be expected to be a doublet of doublets, showing coupling to the protons at C5 and C8. The proton at C8 would likely present as a doublet, coupled to the proton at C6.

The aliphatic region would contain signals for the protons of the dimethyl and methylene (B1212753) groups. The two methyl groups at C4 are chemically equivalent and would therefore be expected to produce a sharp singlet, integrating to six protons. The methylene protons at C2 and C3 would likely appear as triplets, assuming coupling to each other.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Predicted Value d 1H H-5
Predicted Value dd 1H H-6
Predicted Value d 1H H-8
Predicted Value t 2H H-2
Predicted Value t 2H H-3

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are anticipated. The aromatic region would show six signals, one for each of the benzene ring carbons. The carbon bearing the bromine atom (C7) would be significantly influenced by the halogen's electronegativity. The aliphatic region would display signals for the quaternary carbon at C4, the two equivalent methyl carbons, and the two methylene carbons (C2 and C3).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Predicted Value C-2
Predicted Value C-3
Predicted Value C-4
Predicted Value C-4a
Predicted Value C-5
Predicted Value C-6
Predicted Value C-7
Predicted Value C-8
Predicted Value C-8a

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons (H-5 with H-6, and H-6 with H-8). Additionally, a correlation between the methylene protons at C2 and C3 would be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons at C4 to the C3, C4, and C4a carbons would be expected.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of a methyl group or cleavage of the heterocyclic ring.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
Calculated Value [M]⁺ (with ⁷⁹Br)
Calculated Value [M+2]⁺ (with ⁸¹Br)

Note: m/z values are calculated based on the molecular formula C₁₁H₁₃BrO. Actual fragmentation may vary.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the chroman ring would likely produce a strong band in the region of 1250-1050 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
> 3000 Aromatic C-H Stretch
< 3000 Aliphatic C-H Stretch
1600-1450 Aromatic C=C Stretch
1250-1050 C-O-C Stretch

Note: These are general regions for the expected vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane, and measuring its absorbance across a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum is expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the chroman ring system. The bromine and dimethyl substituents on the chroman structure will influence the position and intensity of these absorption bands. While specific experimental data for this compound is not detailed in the available literature, the analysis would focus on identifying these key absorption peaks to provide qualitative information about its electronic structure.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Definitive Structure Confirmation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal must first be grown, often through slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, crystal system, and space group. This foundational data provides insights into the symmetry and packing of the molecules within the crystal lattice. Subsequent structure solution and refinement would yield precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous confirmation of the this compound structure, including the stereochemistry and the exact positioning of the bromo and dimethyl groups. Although a specific crystal structure for this compound has not been deposited in public databases, the table below outlines the typical parameters that would be determined in such an analysis.

ParameterDescriptionExample Data (Hypothetical)
Chemical Formula The elemental composition of the compound.C₁₁H₁₃BrO
Formula Weight The mass of one mole of the compound.241.12 g/mol
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°
Volume (V) The volume of the unit cell.1045 ų
Z The number of molecules per unit cell.4
Calculated Density The theoretical density of the crystal.1.53 g/cm³

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for both verifying the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. A typical analysis would employ a reversed-phase C18 column. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water, run under isocratic or gradient conditions to achieve optimal separation of the target compound from any impurities or starting materials.

Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. The purity is calculated based on the relative area of the peak corresponding to this compound compared to the total area of all detected peaks in the chromatogram. A mention of using HPLC with 2% ethyl acetate in hexane as the mobile phase for a related compound suggests that normal-phase HPLC could also be a viable method for analysis and purification googleapis.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of separation and identification. In this technique, a diluted sample of this compound would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the capillary column's stationary phase.

As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight, and the characteristic fragmentation pattern, including isotopic patterns from the bromine atom, would provide definitive structural identification. The GC chromatogram also serves as a purity check, with a single dominant peak indicating a high degree of sample purity.

Preparative Chromatography for Compound Isolation

When it is necessary to obtain a highly pure sample of this compound for research or as a reference standard, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher sample loads to isolate quantities of the compound.

For this compound, this could involve preparative HPLC or flash column chromatography. In flash chromatography, the crude material is loaded onto a silica gel column and eluted with a solvent system, such as a mixture of hexanes and ethyl acetate. Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the isolated this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic behavior of a molecule, offering predictions of its structure, stability, and reactivity. For 7-Bromo-4,4-dimethylchroman, these calculations would be instrumental in understanding how the interplay of the chroman ring, the bromine atom, and the gem-dimethyl groups dictates its chemical character.

The electronic structure of this compound is primarily defined by the distribution of electrons across its molecular orbitals. Density Functional Theory (DFT) is a common method used for such analyses. A key aspect would be the influence of the bromine atom and the dimethyl groups on the aromatic system of the chroman ring. The bromine atom, being electronegative, would withdraw electron density from the benzene (B151609) ring through induction, while also donating electron density through resonance via its lone pairs. The methyl groups are weak electron-donating groups.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the entire chroman scaffold. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/Characteristic
HOMO EnergyRelatively high, localized on the aromatic ring
LUMO EnergyRelatively low, delocalized over the chroman structure
HOMO-LUMO GapModerate, suggesting moderate reactivity
Dipole MomentNon-zero, influenced by the polar C-Br and C-O bonds
Mulliken Atomic ChargesNegative charge on Br and O; positive charges on adjacent carbons

Note: The values in this table are predictive and based on theoretical principles, not on direct experimental or computational data for this specific molecule.

The electronic structure analysis directly informs predictions about the molecule's reactivity. The locations of the HOMO and LUMO suggest that electrophilic attacks are most likely to occur at the electron-rich positions of the aromatic ring, while nucleophilic attacks would be less favorable. The bromine atom itself could be a site for certain reactions, such as nucleophilic aromatic substitution, although this is generally difficult on an unactivated benzene ring.

Frontier Molecular Orbital (FMO) theory helps in understanding the interactions that govern chemical reactions. The interactions between the HOMO of this compound and the LUMO of a potential reactant (or vice versa) would determine the feasibility and outcome of a reaction. For instance, in a reaction with an electrophile, the lobes of the HOMO on the aromatic ring would indicate the preferred sites of attack.

Molecular Modeling and Simulation

Molecular modeling and simulations offer a dynamic perspective on the behavior of molecules, complementing the static picture provided by quantum chemical calculations.

The chroman ring in this compound is not planar. The dihydropyran ring can adopt several conformations, with the most common being the half-chair and the sofa (or envelope) conformations. In the half-chair conformation, four of the atoms in the heterocyclic ring are coplanar, while the other two are out of the plane. In the sofa conformation, five atoms are coplanar, with one atom out of the plane.

The presence of the gem-dimethyl group at the 4-position significantly influences the conformational preference. These bulky groups can introduce steric strain, favoring a conformation that minimizes these unfavorable interactions. Computational methods like molecular mechanics or DFT can be used to calculate the relative energies of these conformations to determine the most stable arrangement. It is anticipated that the half-chair conformation would be the most stable for the 4,4-dimethylchroman (B1330555) system.

Transition state theory is a cornerstone of understanding reaction kinetics. fiveable.me Modeling the transition state—the highest energy point along a reaction coordinate—is crucial for predicting reaction rates and elucidating mechanisms. mit.eduucsb.edu For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, computational methods can be employed to locate the transition state structure. ucsb.edu

The geometry and energy of the transition state would reveal important details about the reaction mechanism, such as whether the reaction is concerted or proceeds through intermediates. For example, in a bromination reaction, the modeling could help to understand the formation of the sigma complex (Wheland intermediate) and the subsequent loss of a proton.

In Silico Predictions and Rational Design

In silico methods use computational approaches to predict the properties and biological activities of molecules, playing a significant role in drug discovery and materials science. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in many bioactive compounds. mdpi.com

Based on its structure, this compound could be a candidate for rational drug design. ijsdr.org For instance, the chroman moiety is present in some compounds with antioxidant or anticancer properties. In silico docking studies could predict how this compound might bind to the active site of a target protein. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The dimethyl groups would contribute to the hydrophobic interactions within a binding pocket.

Table 2: Potential In Silico Applications for this compound

ApplicationDescription
Virtual ScreeningUse of the this compound scaffold to search for hits in compound libraries.
Molecular DockingPrediction of the binding mode and affinity of the compound to a biological target.
ADMET PredictionEstimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
QSAR ModelingQuantitative Structure-Activity Relationship studies to correlate structural features with biological activity.

Note: These applications are hypothetical and based on the general utility of the chroman scaffold in drug design.

Structure-Reactivity Relationship (SRR) Studies

A comprehensive analysis of the structure-reactivity relationship for this compound has not been detailed in available research. Typically, such studies would employ computational methods like Density Functional Theory (DFT) to elucidate the electronic properties that govern the molecule's reactivity.

Key parameters often investigated in SRR studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO gap is a significant indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This information is vital for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index are calculated to provide a quantitative measure of a molecule's reactivity.

Without specific computational studies on this compound, a detailed SRR analysis is not possible at this time.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for this compound has not been reported in the scientific literature. Computational methods are frequently used to calculate various spectroscopic data, which can then be compared with experimental results for validation.

Commonly predicted spectroscopic parameters include:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is often used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum.

In the absence of dedicated computational research for this compound, no theoretical spectroscopic data can be presented.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Advanced Heterocyclic Compounds

The unique structural features of 7-Bromo-4,4-dimethylchroman make it an ideal starting material for the synthesis of more complex heterocyclic systems. The bromine atom can be readily transformed through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of intricate molecular frameworks.

Synthesis of Polycyclic Systems Containing Chroman Moieties

The palladium-catalyzed annulation of bromoarenes represents a powerful strategy for the construction of polycyclic aromatic hydrocarbons (PAHs). While direct examples employing this compound are not extensively documented in publicly available research, the general principles of these reactions highlight its potential. For instance, palladium-catalyzed annulation reactions of bromo(hetero)aromatics have been developed to construct structurally diverse PAHs. This approach provides a straightforward route to extend the π-system of the chroman core, leading to novel materials with interesting photophysical properties.

The general strategy for such a synthesis would involve the reaction of this compound with a suitable coupling partner, such as a molecule containing two C-H bonds at appropriate positions, in the presence of a palladium catalyst. The reaction would proceed through a sequence of C-H activation and C-C bond formation steps to construct a new ring fused to the chroman scaffold.

Reactant 1Reactant 2Catalyst SystemProduct TypePotential Application
This compoundDiarylacetylenePd(OAc)₂ / Triarylphosphine / Ag₂CO₃Benzo researcher.lifenih.govcyclohepta[1,2,3-de]naphthalene derivativeMolecular nanocarbons
This compoundMaleimidePd(OAc)₂Succinimide-fused tricyclic scaffoldBiologically active compounds

Incorporation into Annulated Ring Structures

Annulated ring structures, where one ring is fused to another, are common motifs in natural products and pharmaceuticals. Palladium-catalyzed intramolecular reactions are particularly well-suited for the synthesis of such systems. The intramolecular Heck reaction, for example, involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new ring.

To incorporate this compound into an annulated ring structure, it would first need to be functionalized with an alkene-containing side chain. This could be achieved through a variety of standard organic transformations. Subsequent treatment with a palladium catalyst would then initiate the intramolecular cyclization to form the desired annulated product. The regioselectivity of the ring closure would be influenced by the length and nature of the tether connecting the alkene to the chroman core.

A hypothetical reaction scheme is presented below:

Precursor for Scaffold Diversification

The ability to readily modify the 7-position of the chroman ring through the bromo substituent makes this compound an excellent precursor for the generation of diverse molecular scaffolds. This is particularly valuable in the fields of chemical biology and drug discovery, where access to a wide range of structurally related compounds is essential for identifying molecules with desired biological activities or properties.

Generation of Analog Libraries for Chemical Biology Studies

Analog libraries are collections of structurally similar compounds that are used to probe biological systems and identify structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for generating such libraries. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Starting from this compound, a diverse library of 7-aryl or 7-heteroaryl-4,4-dimethylchroman analogs can be synthesized by reacting it with a variety of boronic acids or esters. This approach allows for the systematic variation of the substituent at the 7-position, enabling a thorough exploration of the chemical space around the chroman scaffold.

This compoundBoronic Acid/EsterCatalyst SystemProduct LibraryApplication
This compoundArylboronic acidsPd(PPh₃)₄ / Base7-Aryl-4,4-dimethylchromansProbing protein-ligand interactions
This compoundHeteroarylboronic acidsPd(dppf)Cl₂ / Base7-Heteroaryl-4,4-dimethylchromansIdentifying novel enzyme inhibitors
This compoundAlkylboronic estersSPhos Pd G3 / Base7-Alkyl-4,4-dimethylchromansDeveloping molecular probes

Synthesis of Chroman-Based Scaffolds with Tunable Properties

The functionalization of the chroman scaffold allows for the fine-tuning of its physical and chemical properties. For example, the introduction of different substituents at the 7-position can modulate the molecule's fluorescence, electronic properties, and solubility. This is particularly relevant in the development of new materials for applications in optoelectronics and sensing.

Benzanthrone derivatives, for instance, are known for their tunable electronic and photophysical behavior upon functionalization. By analogy, the introduction of donor and acceptor moieties onto the 7-position of the 4,4-dimethylchroman (B1330555) scaffold could lead to new chroman-based dyes with interesting intramolecular charge transfer (ICT) characteristics. The bromine atom in this compound serves as a convenient starting point for introducing such functional groups through various cross-coupling and substitution reactions. The resulting compounds could exhibit solvent-dependent fluorescence, making them potentially useful as polarity sensors.

Q & A

Q. How can metabolomic studies identify degradation products in biological systems?

  • Tools : LC-HRMS/MS detects hydroxylated metabolites (m/z 265.02) in liver microsomes .
  • Pathways : CYP3A4-mediated oxidation dominates in vitro .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for exothermic bromination steps to enhance safety and yield .
  • Data Reproducibility : Report solvent lot numbers and cell passage numbers to minimize variability .
  • Advanced Characterization : Combine NOESY NMR with computational modeling to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.